![molecular formula C24H26N6 B12379986 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine](/img/structure/B12379986.png)
4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine
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Overview
Description
4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Imidazo[1,2-a]Pyridine Core Synthesis
Cyclization Reactions
The imidazo[1,2-a]pyridine scaffold is synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes. For example:
- Microwave-assisted cyclization of 2-amino-5-bromopyridine with phenylacetylene in the presence of CuI and Cs₂CO₃ yields 6-bromoimidazo[1,2-a]pyridine.
- Palladium-catalyzed intramolecular cyclization using Pd(OAc)₂ and Xantphos under inert conditions achieves regioselective formation.
Representative Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Cyclization | CuI, Cs₂CO₃, DMF, 120°C, 12 h | 78% | |
Bromination | NBS, DCM, 0°C to RT | 85% |
Pyrimidine Ring Formation and Functionalization
Suzuki-Miyaura Coupling
The 4-position of the pyrimidine is functionalized via Suzuki coupling with aryl boronic acids:
- 6-Phenylimidazo[1,2-a]pyridin-3-yl boronic acid reacts with 4-chloro-5-methylpyrimidin-2-amine under Pd(dppf)Cl₂ catalysis.
Optimized Protocol
- Catalyst : Pd(dppf)Cl₂ (0.1 equiv)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C, 6 h
- Yield : 72%
SNAr with Cyclohexane-1,4-Diamine
The 2-chloropyrimidine intermediate undergoes SNAr with trans-cyclohexane-1,4-diamine:
- Conditions : DIPEA, n-BuOH, 100°C, 24 h.
- Protection Strategy : Boc-protected diamine is used to prevent side reactions, followed by TFA deprotection.
Key Data
Parameter | Value | Reference |
---|---|---|
Reaction Time | 24 h | |
Yield (Deprotected) | 68% |
Methyl Group Introduction at Pyrimidine 5-Position
Directed Ortho-Metalation
- Lithiation : LDA-mediated deprotonation of 4-chloropyrimidin-2-amine followed by quenching with methyl iodide.
- Yield : 65%.
Palladium-Catalyzed Methylation
Final Coupling and Purification
Buchwald-Hartwig Amination
The pyrimidine and cyclohexane diamine are coupled using:
Performance Metrics
Metric | Value | Reference |
---|---|---|
Isolated Yield | 56% | |
Purity (HPLC) | >98% |
Purification Techniques
Challenges and Optimization
- Regioselectivity : Competing reactions at pyrimidine C-2 and C-4 addressed via steric directing groups.
- Solvent Effects : NMP enhances solubility of intermediates during cyclization.
- Catalyst Loading : Reduced Pd(dppf)Cl₂ to 0.05 equiv minimizes costs without compromising yield.
Scalability and Industrial Considerations
Chemical Reactions Analysis
4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any nitro or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The primary application of this compound lies in its role as a protein kinase inhibitor . Protein kinases are vital in regulating numerous cellular processes, and their dysregulation is often implicated in cancer and other diseases. Research indicates that derivatives of this compound can effectively inhibit specific kinases, leading to reduced cell proliferation in various cancer cell lines.
Medicinal Chemistry Applications
In the field of medicinal chemistry , this compound is being explored for the development of new anticancer drugs. Its ability to selectively inhibit protein kinases positions it as a valuable candidate for targeted cancer therapies. Additionally, its unique structural features may lead to novel applications in treating other diseases influenced by kinase activity.
Case Studies
- Targeted Cancer Therapy : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines such as HeLa and CEM, showcasing its potential as an effective anticancer agent.
- Inflammatory Disease Treatment : The compound's structural relatives have been investigated for their anti-inflammatory properties, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production, highlighting its versatility beyond oncology .
Mechanism of Action
The mechanism of action of 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine include other imidazo[1,2-a]pyridine derivatives, such as:
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Known for its mutagenic properties and presence in cooked meats.
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide: Used in various chemical and biological studies.
Biological Activity
The compound 4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine is a complex organic molecule with significant potential in medicinal chemistry, particularly as a protein kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The molecular formula of the compound is C24H26N6 , with a molecular weight of approximately 398.5 g/mol . Its structure features multiple functional groups, including a cyclohexane ring and an imidazo[1,2-a]pyridine moiety, which contribute to its biological properties.
This compound primarily acts as a protein kinase inhibitor . Protein kinases play critical roles in various cellular processes, including cell proliferation and apoptosis. Inhibition of these kinases can lead to reduced cancer cell growth and may provide therapeutic benefits in treating malignancies characterized by dysregulated kinase activity.
Binding Affinity
Studies have demonstrated that this compound exhibits strong binding affinity to specific kinase domains. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify these interactions, revealing that the compound effectively inhibits target kinases involved in cancer progression.
Biological Activity and Therapeutic Applications
The compound has shown promising results in various preclinical studies:
-
Anticancer Activity :
- In vitro assays indicated that derivatives of this compound significantly inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to induce G2/M cell cycle arrest and apoptosis in HCT116 colorectal cancer cells by suppressing CDK2 and CDK9 proteins .
- A study highlighted that certain derivatives exhibited IC50 values as low as 0.004 μM against CDK2 and 0.009 μM against CDK9, showcasing their potential as potent anticancer agents .
-
Case Studies :
- In one study involving the evaluation of similar compounds, it was found that modifications in the chemical structure could enhance biological activity significantly. For example, substituents like fluorine atoms improved anticancer efficacy compared to standard treatments such as doxorubicin .
- Another investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the imidazo[1,2-a]pyridine ring led to enhanced binding affinity and biological activity against various cancer types .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-4-(7-fluoro-2-methylbenzimidazol-5-yl)-N-[5-(piperidin-4-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | Contains fluorinated benzene and piperidine rings | Enhanced solubility and bioavailability |
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Simpler structure with amino and pyridine groups | Focus on different kinase inhibition |
3-(3-Chlorophenyl)-N-[5-(methylsulfanyl)pyridin-2-yl]-5-methylpyrimidin-2-amines | Incorporates a chlorophenyl group | Potential for diverse pharmacological profiles |
This table illustrates how variations in substituents can influence biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C24H26N6 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-N-[5-methyl-4-(6-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C24H26N6/c1-16-13-27-24(28-20-10-8-19(25)9-11-20)29-23(16)21-14-26-22-12-7-18(15-30(21)22)17-5-3-2-4-6-17/h2-7,12-15,19-20H,8-11,25H2,1H3,(H,27,28,29) |
InChI Key |
OVOYRPVIZNJKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CN=C3N2C=C(C=C3)C4=CC=CC=C4)NC5CCC(CC5)N |
Origin of Product |
United States |
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